4-[2-(2,4-dipyrrolidin-1-ylpyrimido[4,5-b]indol-9-yl)ethyl]morpholine;hydrate;dihydrochloride
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Overview
Description
4-[2-(2,4-dipyrrolidin-1-ylpyrimido[4,5-b]indol-9-yl)ethyl]morpholine;hydrate;dihydrochloride is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a pyrimidine ring fused with an indole moiety and substituted with pyrrolidine groups. It is often studied for its potential pharmacological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2,4-dipyrrolidin-1-ylpyrimido[4,5-b]indol-9-yl)ethyl]morpholine;hydrate;dihydrochloride typically involves multiple steps, starting with the preparation of the pyrimidine core. One common method involves the reaction of N-(4,4-diethoxybutyl)pyrimidin-2-amine with heteroaromatic C-nucleophiles in the presence of trifluoroacetic acid . This reaction forms the pyrimidine ring, which is then further modified to introduce the indole and pyrrolidine groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[2-(2,4-dipyrrolidin-1-ylpyrimido[4,5-b]indol-9-yl)ethyl]morpholine;hydrate;dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles, such as amines, thiols, and halides, under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the pyrimidine ring.
Scientific Research Applications
4-[2-(2,4-dipyrrolidin-1-ylpyrimido[4,5-b]indol-9-yl)ethyl]morpholine;hydrate;dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Investigated for its potential therapeutic effects, such as anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 4-[2-(2,4-dipyrrolidin-1-ylpyrimido[4,5-b]indol-9-yl)ethyl]morpholine;hydrate;dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. This modulation can result in various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
4-[2-(2,4-dipyrrolidin-1-ylpyrimido[4,5-b]indol-9-yl)ethyl]morpholine;hydrate;dihydrochloride can be compared with other pyrimidine derivatives, such as:
2-(pyrrolidin-1-yl)pyrimidines: These compounds also contain a pyrimidine ring with pyrrolidine substituents and exhibit similar pharmacological activities.
2-(2,4-dipyrrolidin-1-ylpyrimido[4,5-b]indol-9-yl)-1-pyrrolidin-1-ylethanone: This compound shares a similar core structure but differs in the substituents attached to the pyrimidine ring.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse biological activities.
Properties
CAS No. |
182313-83-3 |
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Molecular Formula |
C48H68Cl2N12O3 |
Molecular Weight |
932.0 g/mol |
IUPAC Name |
4-[2-(2,4-dipyrrolidin-1-ylpyrimido[4,5-b]indol-9-yl)ethyl]morpholine;hydrate;dihydrochloride |
InChI |
InChI=1S/2C24H32N6O.2ClH.H2O/c2*1-2-8-20-19(7-1)21-22(28-9-3-4-10-28)25-24(29-11-5-6-12-29)26-23(21)30(20)14-13-27-15-17-31-18-16-27;;;/h2*1-2,7-8H,3-6,9-18H2;2*1H;1H2 |
InChI Key |
BHPKTGGRFCHZGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC3=C2C4=CC=CC=C4N3CCN5CCOCC5)N6CCCC6.C1CCN(C1)C2=NC(=NC3=C2C4=CC=CC=C4N3CCN5CCOCC5)N6CCCC6.O.Cl.Cl |
Origin of Product |
United States |
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